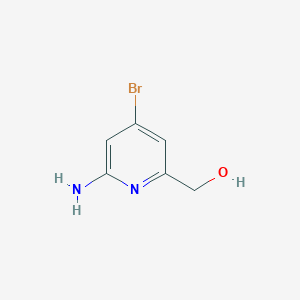
6-Amino-4-bromo-2-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-amino-4-bromopyridin-2-yl)methanol: is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 4th position, and a hydroxymethyl group at the 2nd position on a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of (6-amino-4-bromopyridin-2-yl)methanol may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-amino-4-bromopyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in polar solvents.
Major Products:
Oxidation: Formation of 6-amino-4-bromopyridine-2-carboxylic acid.
Reduction: Formation of 6-amino-4-bromopyridin-2-ylmethanol derivatives.
Substitution: Formation of 6-amino-4-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-amino-4-bromopyridin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules .
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, (6-amino-4-bromopyridin-2-yl)methanol is employed in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (6-amino-4-bromopyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
- (6-amino-4-chloropyridin-2-yl)methanol
- (6-amino-4-fluoropyridin-2-yl)methanol
- (6-amino-4-iodopyridin-2-yl)methanol
Comparison: (6-amino-4-bromopyridin-2-yl)methanol is unique due to the presence of a bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(6-amino-4-bromopyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
RXILOUSMCJFCPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
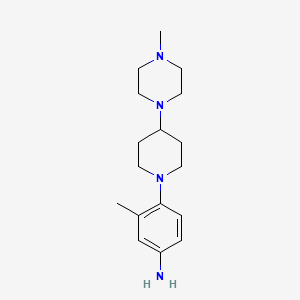
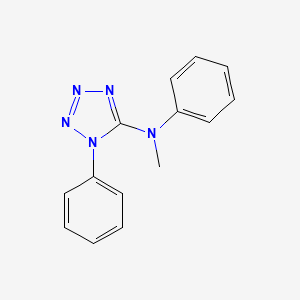
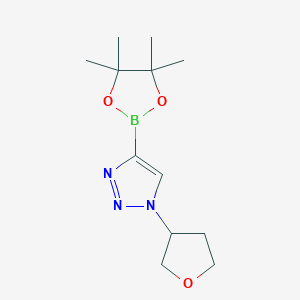
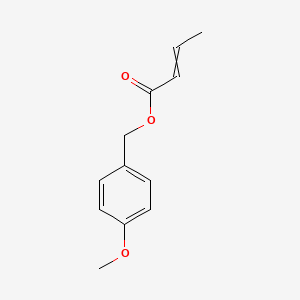
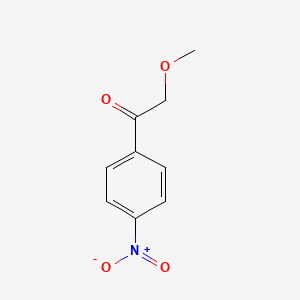
![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)
![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
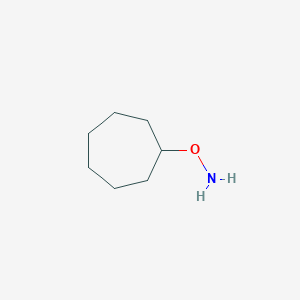
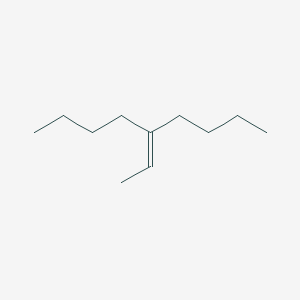
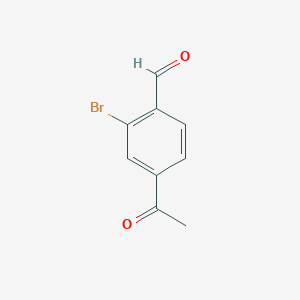
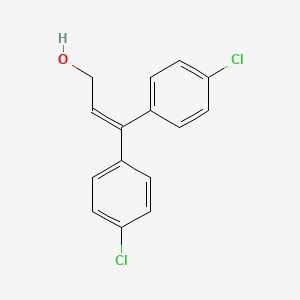
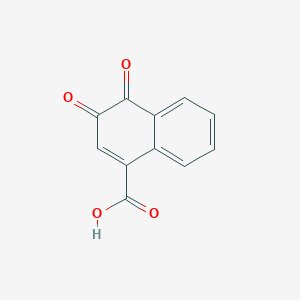
![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)
